molecular formula C14H14N2O2 B14628026 1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester CAS No. 54124-36-6

1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester

Cat. No.: B14628026
CAS No.: 54124-36-6
M. Wt: 242.27 g/mol
InChI Key: KFSMPSFDAUTTAC-UHFFFAOYSA-N
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Description

1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester is an organic compound with a complex structure that includes a quinoline ring, a carboxylic acid group, a cyano group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester typically involves multiple steps. One common method starts with the condensation of cyanoacetic acid ethyl ester with a suitable aldehyde or ketone in the presence of a base such as sodium hydride. This reaction forms an intermediate that undergoes cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly solvents to improve yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the cyano group to an amine group.

    Substitution: This can replace the cyano group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or act as an electrophile, while the quinoline ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in materials science for creating compounds with unique electronic properties .

Properties

CAS No.

54124-36-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2-cyano-4-methyl-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)16-11(9-15)8-10(2)12-6-4-5-7-13(12)16/h4-8,11H,3H2,1-2H3

InChI Key

KFSMPSFDAUTTAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(C=C(C2=CC=CC=C21)C)C#N

Origin of Product

United States

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